REACTION_CXSMILES
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[NH:1]1[CH2:4][CH:3]([NH:5][C:6](=[O:12])[O:7][C:8]([CH3:11])([CH3:10])[CH3:9])[CH2:2]1.F[C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][CH:15]=1>>[N+:20]([C:17]1[CH:18]=[CH:19][C:14]([N:1]2[CH2:4][CH:3]([NH:5][C:6](=[O:12])[O:7][C:8]([CH3:9])([CH3:11])[CH3:10])[CH2:2]2)=[CH:15][CH:16]=1)([O-:22])=[O:21]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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N1CC(C1)NC(OC(C)(C)C)=O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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FC1=CC=C(C=C1)[N+](=O)[O-]
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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This resulted in the product with the molecular weight of 293.33 (C14H19N3O4)
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Name
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Type
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Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)N1CC(C1)NC(OC(C)(C)C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |